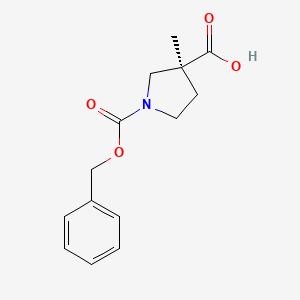

(S)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid

CAS No.: 1412254-20-6

Cat. No.: VC2877908

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1412254-20-6 |

|---|---|

| Molecular Formula | C14H17NO4 |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | (3S)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H17NO4/c1-14(12(16)17)7-8-15(10-14)13(18)19-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,17)/t14-/m0/s1 |

| Standard InChI Key | PVHTZUOXJDYNBQ-AWEZNQCLSA-N |

| Isomeric SMILES | C[C@@]1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

| SMILES | CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Introduction

Chemical Structure and Properties

(S)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid is a chiral organic compound characterized by a pyrrolidine ring with specific modifications. The compound features a carboxylic acid functional group at the 3-position of the pyrrolidine ring, along with a methyl substituent at the same carbon. The nitrogen of the pyrrolidine is protected with a benzyloxycarbonyl (Cbz) group, which is a common protecting group in peptide chemistry. The (S) designation indicates the specific stereochemistry at the 3-position carbon atom.

Molecular Information

The compound exhibits the following key molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | (S)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |

| Structural Features | Pyrrolidine ring, Cbz protecting group, carboxylic acid, methyl group |

| Stereochemistry | (S) configuration at C-3 position |

| Functional Groups | Carboxylic acid, carbamate (Cbz) |

The three-dimensional structure of this compound is characterized by the pyrrolidine ring adopting a non-planar conformation, with the (S) stereochemistry placing the methyl group and carboxylic acid in specific spatial orientations relative to the ring .

Physical Properties

Based on structural analogs and general properties of similar carboxylic acids containing the benzyloxycarbonyl group, this compound is likely to have the following physical properties:

| Property | Characteristic |

|---|---|

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents (DMF, DMSO, THF, DCM), sparingly soluble in alcohols, insoluble in water |

| Optical Rotation | Expected to have specific optical rotation due to stereocenter |

| Melting Point | Likely in the range of 100-150°C (based on similar compounds) |

| Stability | Stable under standard conditions; sensitive to strong bases and acids |

Synthetic Methodologies

General Synthetic Approaches

The synthesis of (S)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid typically follows one of several strategies:

-

Protection of pre-existing pyrrolidine derivatives: Starting with an appropriate (S)-3-methylpyrrolidine-3-carboxylic acid and protecting the nitrogen with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine.

-

Modified proline editing approach: A peptide main chain can be used as a "protecting group," thereby eliminating the need to protect the amine and carboxylic acid functional groups separately. This approach allows for diversity-oriented synthesis where a single fully synthesized peptide can be converted into various derivatives .

-

α-Alkylation strategy: Similar to the approach used for related compounds, this involves alkylation of N-protected pyrrolidine carboxylic acid esters, followed by specific deprotection steps .

Specific Synthetic Route

A representative synthesis pathway may involve:

-

Starting with (S)-pyrrolidine-3-carboxylic acid or related derivatives

-

Protection of the nitrogen with benzyloxycarbonyl chloride (Cbz-Cl) in basic conditions

-

Alkylation at the C-3 position using strong bases (LDA, LHMDS) and methyl iodide

-

If necessary, separation of diastereomers and isolation of the (S)-isomer

In a preparation analogous to related compounds, the carboxylic acid functionality could be introduced via carbonylation reactions after establishing the correct stereochemistry at the 3-position.

Applications in Peptide Chemistry

As a Building Block in Peptide Synthesis

(S)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid serves as a valuable building block in peptide synthesis due to its unique structural features:

-

The presence of the Cbz protecting group allows for orthogonal protection strategies in complex peptide synthesis

-

The methyl group at the 3-position introduces conformational constraints in the resulting peptides

-

The carboxylic acid functionality allows for direct coupling to form amide bonds

This compound can be particularly useful in the development of peptides with enhanced stability against enzymatic degradation, as the methyl substitution on the pyrrolidine ring can prevent recognition by certain peptidases .

Applications in Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives have been utilized in:

-

Development of protease inhibitors

-

Creation of peptide-based drug candidates

-

Synthesis of compounds with specific conformational constraints

-

Design of peptidomimetics that more closely resemble natural substrates

For example, studies on proteasome inhibitors have incorporated modified pyrrolidine derivatives similar to (S)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid to enhance selectivity and potency .

Structural Analogs and Derivatizations

Related Compounds

Several structural analogs of this compound have been studied and possess similar or complementary properties:

| Compound | Key Difference | Applications |

|---|---|---|

| 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid | Carboxylic acid at 2-position, no methyl group | Common peptide synthesis building block |

| (3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid | Different stereochemistry, methyl at 4-position | Specialized peptidomimetics |

| 1-(5-Bromofuran-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid | Contains bromofuran instead of Cbz | Medicinal chemistry applications |

| 1-Cbz-2-methyl-L-proline | Methyl group at 2-position | Specialized peptide synthesis |

These analogs demonstrate how subtle structural modifications can significantly impact the chemical properties and biological activities of these compounds .

Role in Biological Systems and Pharmaceutical Research

Activity in Enzymatic Systems

Compounds containing the 3-methylpyrrolidine-3-carboxylic acid motif have shown activity in various enzymatic systems, particularly as inhibitors or modulators of:

-

Proteases and peptidases

-

Proteasome components (particularly LMP2 subunits)

-

Glycosidases

For example, in proteasome inhibitor research, macrocyclic peptide epoxyketones containing modified proline residues have demonstrated improved CNS drug properties compared to their linear counterparts, showing promise as potential therapeutic agents .

Pharmaceutical Applications

The pharmaceutical potential of (S)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid and closely related derivatives stems from:

-

Ability to serve as a conformational constraint in peptidomimetics

-

Potential to increase metabolic stability of resulting compounds

-

Capacity to enhance binding specificity to target proteins

-

Utility in creating prodrugs with specific release mechanisms

In one notable example, proline derivatives with similar structural elements were incorporated into compounds targeting the immunoproteasome, showing selective inhibition of the LMP2 subunit with IC₅₀ values in the nanomolar range (65.6-69.4 nM) .

Spectroscopic Characteristics

NMR Spectroscopy

The ¹H NMR spectrum of (S)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid would be expected to show the following characteristic signals:

-

Aromatic protons of the benzyl group (7.2-7.4 ppm, multiplet)

-

Benzyl CH₂ (approximately 5.0-5.2 ppm)

-

Pyrrolidine ring protons (3.2-3.8 ppm, complex pattern)

-

Methyl group (1.2-1.5 ppm, singlet)

-

Carboxylic acid proton (10-13 ppm, broad singlet, exchangeable)

The ¹³C NMR would show distinctive signals for the carbamate carbonyl (approximately 155 ppm), carboxylic acid carbonyl (approximately 175 ppm), aromatic carbons (125-140 ppm), and the quaternary carbon at the 3-position (approximately 45-50 ppm) .

Mass Spectrometry

In mass spectrometry, this compound would likely exhibit:

-

Molecular ion peak at m/z 263 [M]⁺

-

Characteristic fragmentation patterns including loss of CO₂ (m/z 219)

-

Benzyl fragment at m/z 91

-

Other specific fragmentation patterns characteristic of carbamates and pyrrolidines

Synthesis in Context of Complex Molecules

As an Intermediate in Natural Product Synthesis

Methylated pyrrolidine carboxylic acids have been employed in the synthesis of various natural products and their analogs. For instance, in the synthesis of bottromycins - a class of macrocyclic peptide natural products with antibacterial activity - similar 3-methylproline derivatives serve as key building blocks .

In the context of complex molecule synthesis, compounds like (S)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid can be:

-

Used to introduce conformational constraints in macrocyclic structures

-

Employed as a synthetic equivalent to proline with enhanced properties

-

Utilized to control the stereochemistry of adjacent centers in complex molecules

In Cross-Coupling Reactions

The presence of the carboxylic acid functional group enables various cross-coupling reactions, including:

-

Amide bond formation with amines

-

Esterification reactions

-

Formation of activated intermediates for further transformations

For example, recent research has demonstrated that pyrrolidine carboxylic acid derivatives can be effectively coupled with 2,3-diaminobenzamide derivatives to create complex heterocyclic systems with potential biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume